6-iodo-2-methyl-1H-quinazolin-4-one

Antihyperlipidemic Cholesterol metabolism Cardiovascular pharmacology

6-Iodo-2-methyl-1H-quinazolin-4-one is a heterocyclic small molecule belonging to the quinazolin-4(3H)-one family, characterized by a 6-position iodine substituent and a 2-position methyl group. With a molecular weight of 286.07 g/mol and a computed XLogP3 of 3.0, this halogenated scaffold exhibits distinct physicochemical properties compared to its non‑iodinated or brominated analogs.

Molecular Formula C9H7IN2O
Molecular Weight 286.07 g/mol
CAS No. 90347-75-4
Cat. No. B1496161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-2-methyl-1H-quinazolin-4-one
CAS90347-75-4
Synonyms6-iodo-2-methyl-4(3H)-quinazolinone
Molecular FormulaC9H7IN2O
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)I)C(=O)N1
InChIInChI=1S/C9H7IN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
InChIKeyCLIGMJNZKHULNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-2-methyl-1H-quinazolin-4-one (CAS 90347-75-4): A Halogenated Quinazolinone Scaffold for Metabolic Disease and Kinase-Targeted Research


6-Iodo-2-methyl-1H-quinazolin-4-one is a heterocyclic small molecule belonging to the quinazolin-4(3H)-one family, characterized by a 6-position iodine substituent and a 2-position methyl group [1]. With a molecular weight of 286.07 g/mol and a computed XLogP3 of 3.0, this halogenated scaffold exhibits distinct physicochemical properties compared to its non‑iodinated or brominated analogs [1]. The compound has demonstrated specific antihyperlipidemic activity in vivo and serves as a versatile synthetic intermediate for constructing kinase inhibitor libraries via palladium‑catalyzed cross‑coupling reactions [2].

Why 6-Iodo-2-methyl-1H-quinazolin-4-one Cannot Be Substituted by Other 2‑Methylquinazolin‑4‑one Analogs


Halogen substitution at the 6‑position is not a trivial structural modification; it fundamentally alters the biological activity and synthetic utility of the 2‑methylquinazolin‑4‑one core. The non‑iodinated parent compound (2‑methyl‑4(3H)‑quinazolinone) lacks significant triacylglycerol‑lowering capacity, a therapeutic effect uniquely observed with the 6‑iodo and 6,8‑dibromo derivatives [1]. Furthermore, the 6‑iodo analog achieves superior reductions in total cholesterol (43.83%) and cholesterol esters (50.78%) compared to both the non‑halogenated parent and the 6,8‑dibromo derivative in a hypercholesterolemic rat model [1]. Computationally, the 6‑iodo compound (XLogP3 = 3.0) is more than twice as lipophilic as the 6‑bromo analog (XLogP3 = 1.4), which has direct implications for membrane permeability and target engagement [2][3]. These quantitative differences demonstrate that generic substitution between halogenated or non‑halogenated quinazolinones is not scientifically valid; the 6‑iodo‑2‑methyl substitution pattern uniquely balances metabolic efficacy and physicochemical properties.

Quantitative Evidence for the Differentiation of 6-Iodo-2-methyl-1H-quinazolin-4-one from Its Closest Analogs


Superior Serum Cholesterol and Cholesterol Ester Reduction Compared to Non‑Halogenated and Dibromo Analogs

In a controlled in vivo study, 6-iodo-2-methyl-4(3H)-quinazolinone (2 mg/kg, 4‑week oral treatment) demonstrated significantly greater percentage reductions in serum total cholesterol and cholesterol ester levels compared to the non‑halogenated parent (4(3H)-quinazolinone) and the 6,8‑dibromo‑2‑methyl‑4(3H)-quinazolinone derivative in a single hypercholesterolemic rat model [1].

Antihyperlipidemic Cholesterol metabolism Cardiovascular pharmacology

Halogen-Dependent Triacylglycerol-Lowering Activity: Iodo vs. Non‑Halogenated Quinazolinone

The presence of a 6‑iodo substituent is a critical determinant for conferring triacylglycerol‑lowering activity to the 2‑methylquinazolin‑4‑one scaffold. The non‑halogenated parent compound showed no significant reduction in serum triacylglycerol, whereas the 6‑iodo derivative achieved a statistically significant reduction [1]. The 6,8‑dibromo derivative also reduced triacylglycerol but to a similar extent, confirming that halogenation is the key pharmacophoric feature.

Triacylglycerol Metabolic syndrome In vivo pharmacology

Physicochemical Differentiation: XLogP3 Lipophilicity of 6‑Iodo vs. 6‑Bromo‑2‑methylquinazolin‑4‑one

Computed XLogP3 values reveal that the 6‑iodo‑2‑methylquinazolin‑4‑one (XLogP3 = 3.0) is significantly more lipophilic than its 6‑bromo counterpart (XLogP3 = 1.4) [1]. This >2‑fold difference in lipophilicity is expected to enhance membrane permeability, tissue distribution, and target‑site accumulation, providing a rational basis for the superior in vivo metabolic efficacy of the 6‑iodo derivative.

Physicochemical properties Lipophilicity Medicinal chemistry

Synthetic Versatility: Aryl Iodide as a Validated Cross‑Coupling Handle for Kinase Inhibitor Library Synthesis

The 6‑iodo substituent serves as a superior leaving group for palladium‑catalyzed cross‑coupling reactions, specifically Suzuki‑Miyaura coupling, enabling the efficient construction of biaryl quinazolinone kinase inhibitor scaffolds . This synthetic reactivity is explicitly validated for the 6‑iodoquinazolinone class, whereas equivalent bromo or chloro analogs have less extensive direct documentation for this transformation in the quinazolinone series .

Organic synthesis Cross-coupling Kinase inhibitors

High-Impact Application Scenarios for 6-Iodo-2-methyl-1H-quinazolin-4-one Based on Differentiation Evidence


In Vivo Hyperlipidemia and Metabolic Disease Research

When investigating mixed dyslipidemia in rodent models, researchers should select 6-iodo-2-methylquinazolin-4-one as the standard halogenated quinazolinone probe. Its superior reductions in serum total cholesterol (43.83%) and cholesterol esters (50.78%), combined with its unique triacylglycerol-lowering activity (15.74%) compared to the non‑halogenated parent, make it the most informative compound for studying the mechanism of cholesterol and triacylglycerol metabolism [1].

Medicinal Chemistry Lead Optimization: Lipophilicity-Driven CNS Target Engagement

In lead optimization programs targeting CNS or tissue‑specific targets, the 6-iodo-2-methylquinazolin-4-one scaffold is preferred over the 6‑bromo analog due to its significantly higher lipophilicity (XLogP3 = 3.0 vs. 1.4) [2][3]. This property is a key determinant for crossing biological membranes and achieving high target tissue concentrations, rationalizing its enhanced in vivo efficacy [1].

Development of Radioiodinated Molecular Imaging Probes

The presence of a naturally stable iodine substituent makes this compound an ideal precursor for preparing iodine‑125 (¹²⁵I) or iodine‑131 (¹³¹I) labeled derivatives for SPECT imaging or targeted radiotherapy. Published theses have demonstrated the successful radiolabeling of 3‑amino‑6‑iodo‑2‑methyl‑4(3H)-quinazolinone derivatives with ¹²⁵I for nuclear medicine applications, validating the core scaffold for radiopharmaceutical development [4].

Kinase Inhibitor Library Synthesis via Palladium‑Catalyzed Cross‑Coupling

For medicinal chemistry CROs and biotech companies building diverse kinase inhibitor libraries, the 6-iodo-2-methylquinazolin-4-one is the building block of choice. The 6‑iodo substituent is a validated, superior handle for Suzuki‑Miyaura coupling reactions, enabling rapid and predictable diversification at the 6‑position to explore novel kinase inhibitor space .

Quote Request

Request a Quote for 6-iodo-2-methyl-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.